Baclofen Lactose Adduct

Description

Historical Context of Baclofen Excipient Compatibility Challenges

The compatibility of baclofen with pharmaceutical excipients emerged as a significant concern following reports of unexpected degradation products in solid dosage forms. Early formulations assumed lactose to be pharmacologically inert, but accelerated stability studies revealed time-dependent decreases in baclofen potency correlated with lactose concentration. This degradation pathway was initially obscured by the slow reaction kinetics at room temperature, becoming apparent only under stressed storage conditions (40°C/75% RH).

The seminal 2009 investigation by Monajjemzadeh et al. provided mechanistic clarity by isolating and characterizing baclofen-lactose adducts through LC-MS/MS and nuclear magnetic resonance (NMR) spectroscopy. Their work demonstrated that the reaction proceeds via Schiff base formation between the baclofen amine group and lactose’s carbonyl moiety, followed by Amadori rearrangement to stable ketoamine derivatives. This discovery necessitated reformulation strategies for baclofen products, particularly affecting sustained-release formulations where prolonged drug-excipient contact increases adduction risk.

Lactose as a Pharmaceutical Excipient: Reactivity Profile and Maillard Reaction Propensity

Lactose’s dual role as both a versatile excipient and reactive partner in Maillard chemistry stems from its reducing sugar properties. The open-chain form of lactose contains an aldehyde group that nucleophilically attacks amine-containing APIs like baclofen. Reaction kinetics studies show that lactose’s reactivity depends on:

- Crystalline form : α-lactose monohydrate exhibits lower reactivity than amorphous lactose due to reduced molecular mobility.

- Water activity : Residual moisture accelerates adduct formation by plasticizing the dosage form matrix.

- Excipient interactions : Magnesium stearate lubricants increase reaction rates by 23–41% through surface adsorption effects.

Table 1: Comparative Maillard Reaction Propensity of Common Excipients

| Excipient | Reducing Sugar Content | Amine Reactivity Index | Typical Use Cases |

|---|---|---|---|

| Lactose | High (anomeric carbon) | 0.78 | Binder, diluent |

| Microcrystalline | None | 0.12 | Compression aid |

| Cellulose | |||

| Mannitol | None | 0.05 | Chewable tablets |

| Starch | Low (traces) | 0.31 | Disintegrant |

The baclofen-lactose system follows second-order reaction kinetics, with rate constants (k) ranging from 1.2 × 10⁻⁴ to 5.8 × 10⁻⁴ day⁻¹ at 25°C depending on formulation factors. FTIR spectral changes at 1640 cm⁻¹ (C=N stretch) and 1550 cm⁻¹ (N-H bend) provide direct evidence of imine bond formation during early-stage adduction.

Regulatory Significance of Drug-Excipient Adduct Characterization

Regulatory requirements for baclofen-lactose adduct analysis have intensified following ICH Q3B(R2) guidelines on impurities in new drug products. The United States Pharmacopeia (USP) now specifies that baclofen reference standards must include characterization data for lactose adducts exceeding 0.1% w/w. Key regulatory expectations include:

- Forced degradation studies : Thermal stress testing at 50°C for 30 days to simulate long-term storage.

- Analytical method validation : LC-MS/MS methods capable of detecting adducts at 0.05% relative to baclofen.

- Excipient qualification : Certificate of Analysis (COA) documentation for lactose’s residual glucose content (<0.2%).

Table 2: Analytical Techniques for Baclofen-Lactose Adduct Detection

| Technique | LOD (ppm) | Structural Information | Regulatory Acceptance |

|---|---|---|---|

| HPLC-UV | 50 | Limited | Compendial methods |

| LC-MS/MS | 0.5 | Molecular weight | ICH Q2(R1) |

| NMR | 100 | Bond connectivity | Supplementary data |

| FTIR | 500 | Functional groups | Screening tool |

The European Medicines Agency (EMA) requires comparative adduct profiles against reference standards like SynZeal’s Bclofen Lactose Adduct (SZ-B050006) for Abbreviated New Drug Application (ANDA) submissions. Recent guidance documents emphasize the need for forced degradation protocols that include:

- 75% ethanol/water mixtures to accelerate Schiff base formation

- Lyophilized baclofen-lactose mixtures for isolating Amadori products

- Solid-state reactivity screening using isothermal microcalorimetry

These requirements aim to prevent therapeutic failures caused by adduct-mediated API depletion, particularly in high-dose baclofen formulations (>25 mg/tablet) where lactose concentrations exceed 200 mg per unit dose.

Properties

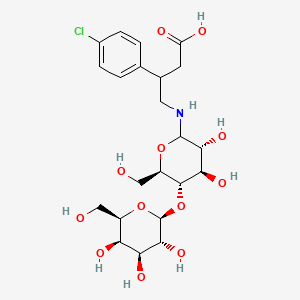

Molecular Formula |

C22H32ClNO12 |

|---|---|

Molecular Weight |

537.9 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-4-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]butanoic acid |

InChI |

InChI=1S/C22H32ClNO12/c23-11-3-1-9(2-4-11)10(5-14(27)28)6-24-21-18(32)17(31)20(13(8-26)34-21)36-22-19(33)16(30)15(29)12(7-25)35-22/h1-4,10,12-13,15-22,24-26,29-33H,5-8H2,(H,27,28)/t10?,12-,13-,15+,16+,17-,18-,19-,20-,21?,22+/m1/s1 |

InChI Key |

WBZRQONJJTWMHV-GPYUCXTASA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(CC(=O)O)CNC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)Cl |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CNC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Solution-Phase Preparation of Baclofen–Lactose Adduct

A widely reported method involves dissolving baclofen and lactose monohydrate in a buffered aqueous solution under controlled pH and ionic strength conditions:

-

- Baclofen (0.5 g) and lactose monohydrate (2.5 g) are dissolved in 50 mL of United States Pharmacopoeia (USP) borate buffer (0.1 M, pH 9.2).

- The ionic strength is adjusted to 25 mM with sodium chloride.

- Triethylamine is added in an equimolar ratio with baclofen to enhance solubility.

- The solution is stirred and subjected to ultrasound to ensure complete dissolution.

-

- The clear solution is refluxed at 60°C for 12 hours in a water bath.

- After reflux, the solution is dried overnight at 60°C in an open Pyrex™ beaker using a heat oven.

- The dried product is referred to as the baclofen–lactose adduct mixture.

-

- The dried adduct mixture is dissolved in the mobile phase to a concentration of 1 mg/mL (based on baclofen content) for chromatographic and spectrometric analysis.

This method favors the formation of early-stage Maillard reaction products (ESMRP), confirmed by liquid chromatography tandem mass spectrometry (LC-MS/MS) and Fourier-transform infrared spectroscopy (FTIR), which detects imine bond formation characteristic of Maillard adducts.

Solid-State Preparation via Granulation and Tablet Compression

In addition to solution-phase synthesis, baclofen–lactose adducts are prepared in solid dosage forms to simulate pharmaceutical conditions:

-

- Baclofen and lactose (anhydrous or monohydrate) are mixed in weight ratios of 1:1, 1:5, and 1:10.

-

- Binary mixtures undergo dry granulation by slug preparation technique.

- The resulting granules are compressed directly into tablets.

-

- Tablets and granules are stored in silica-gel-containing desiccators to maintain low humidity.

- Samples are incubated at 25, 40, 50, and 60°C for up to 6 months to study the progression of the Maillard reaction under accelerated conditions.

-

- The presence of magnesium stearate as a lubricant is included in some formulations to assess its effect on reaction kinetics.

- Water content is varied to study its catalytic role in the Maillard reaction.

-

- Samples are analyzed periodically using high-performance liquid chromatography with diode array detection (HPLC-DAD), LC-MS/MS, and FTIR.

- The intensity of brown coloration, indicative of Maillard reaction progression, is measured spectrophotometrically at 490 nm.

This approach reveals that moisture content and physical contact between baclofen and lactose significantly influence the extent of adduct formation. Tablets prepared with anhydrous lactose exhibit stronger compaction and enhanced physical contact, promoting Maillard reaction progression compared to granules where moisture content is more critical.

Analytical Techniques and Findings

Chromatographic Analysis

- HPLC Profiles:

- The baclofen–lactose adduct mixtures show additional chromatographic peaks besides baclofen and internal standards, indicating the formation of unknown Maillard reaction products.

- Retention times and selectivity factors for these peaks have been characterized, with baclofen eluting at 2.3 minutes and internal standard at 4.1 minutes.

- Unknown peaks (labeled unknown-1 to unknown-4) appear at various retention times, consistent with polar Maillard adducts.

| Peak Name | Retention Time (min) | Selectivity Factor (relative to internal standard) | Resolution |

|---|---|---|---|

| Solvent front | 0.10 | – | – |

| Internal standard | 4.10 | – | – |

| Baclofen (a–b) | 2.30 | 2.38 | 3.64 |

| Unknown-1 (c–b) | 1.60 | 5.17 | 2.70 |

| Unknown-2 (d–b) | 2.00 | 3.10 | 3.23 |

| Unknown-3 (e–b) | 2.70 | 1.82 | 5.86 |

| Unknown-4 (f–b) | 11.20 | 3.29 | 6.17 |

Note: Selectivity and resolution values are relative to the internal standard and between peaks, respectively.

Spectroscopic Characterization

-

- FTIR spectra confirm the formation of imine bonds (Schiff bases) between baclofen amino groups and lactose carbonyl groups, a hallmark of Maillard reaction products.

- Spectra were recorded in the range of 400–4000 cm⁻¹ with high resolution, averaging multiple scans for accuracy.

-

- The brown coloration intensity, measured at 490 nm, correlates with the extent of Maillard reaction progression.

- Samples containing water and lactose monohydrate show higher brown color intensity, indicating enhanced reaction rates.

Mass Spectrometry

- LC-MS/MS analysis reveals molecular ions consistent with baclofen–lactose condensation products.

- Multiple reaction monitoring confirms the presence of early-stage Maillard reaction products (ESMRP), supporting the structural assignments from chromatographic and spectroscopic data.

Influence of Formulation Variables

Effect of Lactose Type

- Monohydrate lactose promotes Maillard reaction more than anhydrous lactose in granules due to higher moisture content.

- In tablets, the trend reverses; anhydrous lactose leads to more extensive reaction, likely due to stronger compaction enhancing physical contact between reactants.

Effect of Magnesium Stearate

- Contrary to some previous reports where magnesium stearate catalyzed Maillard reactions, in baclofen–lactose systems, magnesium stearate tends to reduce baclofen degradation.

- This effect may be attributed to its lubricant properties, reducing effective contact between drug and excipient particles rather than altering pH significantly.

Effect of Water

- Water presence generally accelerates the Maillard reaction by facilitating molecular mobility and reaction kinetics.

- Samples with added water show higher degradation of baclofen and more intense brown coloration.

Summary Table of Key Preparation Conditions and Observations

| Preparation Method | Conditions | Observations | Analytical Techniques Used |

|---|---|---|---|

| Solution-phase reflux | Baclofen + lactose monohydrate in USP borate buffer (pH 9.2), reflux 60°C, 12 h | Formation of early Maillard adducts, imine bond formation | HPLC, LC-MS/MS, FTIR, Spectrophotometry |

| Dry granulation and tablet compression | Baclofen + lactose (anhydrous or monohydrate) in 1:1 to 1:10 ratios, compressed, stored at 25–60°C up to 6 months | Moisture and physical contact affect adduct formation; brown color intensity varies | HPLC-DAD, LC-MS/MS, FTIR, Colorimetry |

| Effect of excipients | Addition of magnesium stearate and water | Magnesium stearate reduces degradation; water accelerates reaction | HPLC, Colorimetry |

Chemical Reactions Analysis

Types of Reactions

The Baclofen Lactose Adduct primarily undergoes Maillard-type reactions. These reactions can be divided into three stages:

Sugar-Amine Condensation and Amadori Rearrangement: Initial condensation between the amino group of baclofen and the reducing end of lactose, followed by rearrangement to form Amadori products.

Sugar Dehydration and Fragmentation: Dehydration and fragmentation of the sugar moiety, often at high temperatures.

Formation of Heterocyclic Nitrogen Compounds: Formation of complex nitrogen-containing compounds, leading to browning.

Common Reagents and Conditions

Reagents: Baclofen, lactose monohydrate, borate buffer.

Conditions: Heating at 90°C, pH 9.2, stirring, and ultrasound.

Major Products

The major products formed from these reactions include early-stage Maillard reaction condensation products (ESMRP) and imine bonds, as confirmed by FTIR analysis .

Scientific Research Applications

The reaction between baclofen and lactose can result in the formation of baclofen-lactose adducts via the Maillard reaction .

Maillard Reaction and Baclofen-Lactose Adducts

- The Maillard reaction between baclofen and lactose, often used as an inactive ingredient in tablets, has been studied .

- Early-stage Maillard reaction condensation products (ESMRP) of baclofen and lactose have been identified using liquid chromatography-tandem mass spectroscopy .

- FTIR analysis has confirmed the formation of an imine bond, indicating that baclofen undergoes a Maillard-type reaction with lactose .

- The occurrence of the Maillard reaction is influenced by factors such as the type of lactose (anhydrous vs. monohydrate), the presence of magnesium stearate, and water content .

Analysis and Identification of Adducts

- Reverse-phase HPLC is used to analyze heated lactose and baclofen mixtures . HPLC analysis of baclofen-lactose adduct mixtures reveals additional peaks, besides baclofen and the internal standard .

- These additional peaks are labeled as unknown 1–4, with two major unknowns eluting before baclofen .

- The unknowns are more polar than baclofen but have UV spectra similar to baclofen, with maxima near 220 nm .

- The percentages of degradation products are calculated based on the assumption that the HPLC detector’s response factors for baclofen and the degradation products are the same .

Factors Influencing Maillard Reaction

- Water Content: The presence of some water promotes the Maillard reaction . More significant brown color develops in water-containing mixtures .

- Lactose Type: The amount of remaining baclofen in preparations containing anhydrous lactose is generally higher than in those with the hydrated form in granules, but this trend is reversed in tablets .

- Magnesium Stearate: Magnesium stearate may have a lubricant effect, preventing effective contact between drug and excipient particles, which reduces baclofen loss .

Implications for Formulation

- The Maillard reaction can lead to the degradation of baclofen in solid dosage forms, affecting the drug's stability and bioavailability .

- The physical contact between reactants and moisture content are the most important factors affecting the Maillard reaction in prepared tablets and granules .

- The use of experimental design techniques can optimize the formulation development process to achieve stable, safe, and effective products .

Mechanism of Action

The Baclofen Lactose Adduct exerts its effects through the Maillard reaction mechanism. Baclofen, as a GABA-B receptor agonist, interacts with the GABA receptors on pre- and post-synaptic neurons, leading to hyperpolarization of the neuronal membrane and decreased neuronal excitability . The Maillard reaction involves the formation of glycosylamines and subsequent rearrangement to form complex nitrogen-containing compounds .

Comparison with Similar Compounds

Chemical and Physicochemical Properties

The most directly comparable compound is Gabapentin Lactose Adduct , a structurally related GABA analog adduct. Below is a comparative analysis based on available

Key Observations :

- Gabapentin Lactose Adduct has a well-characterized structure with a high molecular weight (477.51 g/mol) and predicted physicochemical properties .

Pharmacological Profiles

Gabapentin Lactose Adduct :

- Derived from Gabapentin, a GABA analog that binds to α2δ subunits of voltage-gated calcium channels, reducing neurotransmitter release.

- Primarily used for neuropathic pain and epilepsy.

This compound :

- Derived from Baclofen, which acts on GABAB receptors to inhibit dopamine release in the ventral tegmental area (VTA), suppressing opioid reinforcement behaviors .

- While Baclofen itself demonstrates efficacy in reducing heroin self-administration and mesolimbic dopamine release, the pharmacological impact of its lactose adduct remains unstudied.

Functional Differences :

- Mechanism : Gabapentin modulates calcium channels, whereas Baclofen directly activates GABAB receptors.

Stability and Formulation Considerations

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Baclofen Lactose Adduct in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are widely used for quantification. For stability testing, ensure calibration standards cover the expected concentration range, and validate methods for specificity, accuracy, and precision. Peak area integration (e.g., using protocols similar to Amlodipine Lactose Adduct stability studies) can monitor degradation products . Include internal standards to account for matrix effects, especially in biological samples.

Q. How should stability studies for this compound be designed under varying pH and temperature conditions?

- Methodological Answer : Prepare solutions at physiologically relevant pH levels (e.g., pH 1.2 for gastric fluid, pH 6.8 for intestinal fluid) and store samples at controlled temperatures (e.g., 25°C, 40°C). Use HPLC to track degradation kinetics by measuring main peak area reductions and new impurity peaks over 24–48 hours. Reference stability protocols from analogous lactose adduct studies, such as those for Amlodipine Lactose Adduct, which showed no significant degradation at specific pH ranges .

Q. What pharmacokinetic interactions should be considered when co-administering this compound with other CNS-targeting drugs?

- Methodological Answer : Conduct in vitro permeability assays (e.g., Caco-2 cell models) to assess competitive absorption mechanisms. For in vivo studies, use population pharmacokinetic models to evaluate clearance rates and plasma concentration-time profiles. Reference historical data on oral vs. intrathecal (IT) baclofen formulations, which highlight differences in bioavailability and potential drug-drug interactions due to metabolic pathways .

Advanced Research Questions

Q. How can multivariate statistical analysis resolve complex datasets from this compound studies?

- Methodological Answer : Apply Principal Component Analysis (PCA) or Partial Least Squares Discriminant Analysis (PLS-DA) to identify latent variables influencing adduct stability or bioactivity. Tools like Progenesis QI enable integration of isotopic peak data and adduct abundance variations across experimental runs. Export raw abundance data for cross-omics comparisons (e.g., lipidomics or metabolomics) to contextualize findings within broader biological pathways .

Q. What strategies resolve contradictions in stability data between experimental models of this compound?

- Methodological Answer : Conduct sensitivity analyses to isolate confounding variables (e.g., buffer composition, light exposure). Compare accelerated stability testing (e.g., 40°C/75% RH) with real-time data, and validate results using orthogonal techniques like NMR or FTIR spectroscopy. Address discrepancies by revisiting study design parameters, such as sample size or incubation duration, as outlined in guidelines for interpreting conflicting evidence .

Q. How to design controlled experiments to isolate the effects of lactose adduct formation on Baclofen’s bioavailability?

- Methodological Answer : Use a crossover study design with matched cohorts receiving pure Baclofen vs. its lactose adduct. Employ pharmacokinetic sampling at fixed intervals to measure AUC (Area Under the Curve) and Cmax. Control for variables like renal function and concomitant medications by applying strict inclusion criteria, as seen in longitudinal studies of baclofen users . Pair these with in silico modeling (e.g., molecular docking) to predict adduct interactions with metabolic enzymes.

Data Presentation and Validation

Q. What are the best practices for reporting stability data and impurity profiles in this compound research?

- Methodological Answer : Present chromatographic data as time-series peak area summaries (e.g., line graphs for pH-dependent degradation) and include tables with %RSD (Relative Standard Deviation) for replicate analyses. Follow ICH Q3B guidelines for reporting degradation products, ensuring all impurity peaks are annotated with retention times and proposed structures. Supplementary materials should provide raw datasets and instrument parameters for reproducibility .

Q. How to ensure methodological rigor when comparing this compound studies across different research groups?

- Methodological Answer : Standardize protocols using consensus guidelines (e.g., USP-NF methods for dissolution testing) and share raw data via repositories like Figshare. Conduct inter-laboratory validation studies with blinded samples to assess reproducibility. Critically evaluate statistical methods (e.g., t-test vs. ANOVA) and effect sizes in meta-analyses to address potential bias, as recommended in frameworks for evidence synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.